molecular formula C12H12N2O3 B163061 Phenobarbital-d5 CAS No. 73738-05-3

Phenobarbital-d5

Cat. No. B163061
Key on ui cas rn: 73738-05-3
M. Wt: 237.27 g/mol
InChI Key: DDBREPKUVSBGFI-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08133743B2

Procedure details

Ten percent (w/v) latex microparticles (number of carboxy groups approx. 0.21 mmol/g latex, mean microparticle diameter 0.2 μm, Seradyne Inc., Indianapolis, Ind.) were diluted to one percent (w/v) concentration with 10 mM 2-morpholino-ethanesulfonic acid (MES), pH 5.3 containing 0.09% (w/v) ascorbic acid sodium salt. The desired volume of 1% microparticles was measured out and the microparticles activated by the addition of N-hydroxysulfosuccinimide (sulfo-NHS) followed by the addition of N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC.HCl). Both sulfo-NHS and EDC were added at a ratio of 10 moles of each reagent per mole of carboxylates present on the surface of the microparticles. After stirring for about 1 hour at room temperature, the microparticles were washed, concentrated and resuspended to a concentration of 2% by exchange of buffers into 50 mM 3-morpholinopropanesulfonic acid (MOPS), pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, in a hollow-fiber system. A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA, was added to the resuspended microparticles such that there was 0.2 mg antibody/mL of microparticle solution. The antibody-latex mixture was stirred for about 1 hour at 23-27° C. A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, was then added to the latex mixture (1.125 mg BSA/mg latex). After stirring for 0.5-1.5 hours at 23-27° C., a solution of 11% (w/w) 2-(2-amino-ethoxy)ethanol (AEO) in water adjusted to pH 9 with HCl, was added to the latex mixture. After stirring overnight at 40-45° C., the microparticles were washed with and exchanged into storage buffer (50 mM MOPS, pH 7.4, 0.1% (w/v) BSA, 0.09% sodium azide) to a final concentration of 1% latex microparticles (w/v) which was then stored at 2-8° C. until used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
reagent
Quantity
10 mol
Type
reactant
Reaction Step Four
[Compound]
Name
carboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].O=[C:3]1O[C@H:8]([C@H:10]([CH2:12]O)O)[C:6](O)=[C:4]1O.O[N:15]1[C:19](=[O:20])[CH2:18][CH:17](S(O)(=O)=O)[C:16]1=[O:25].C1C(=O)[N:30](O)[C:28](=[O:29])C1S([O-])(=O)=O.[Na+].[CH2:39](Cl)CCl>O1CCN(CCS(O)(=O)=O)CC1>[CH3:39][CH2:18][C:17]1([C:12]2[CH:10]=[CH:8][CH:6]=[CH:4][CH:3]=2)[C:16](=[O:25])[NH:15][C:19](=[O:20])[NH:30][C:28]1=[O:29] |f:0.1,3.4,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C(CC1=O)S(=O)(=O)O)=O
Step Three
Name
N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl
Name
reagent
Quantity
10 mol
Type
reactant
Smiles
Name
carboxylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCN(CC1)CCS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for about 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the microparticles were washed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
containing 0.09% (w/v) of ascorbic acid sodium salt
ADDITION
Type
ADDITION
Details
A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA
ADDITION
Type
ADDITION
Details
was added to the resuspended microparticles such that there
STIRRING
Type
STIRRING
Details
The antibody-latex mixture was stirred for about 1 hour at 23-27° C
Duration
1 h
ADDITION
Type
ADDITION
Details
A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt
ADDITION
Type
ADDITION
Details
was then added to the latex mixture (1.125 mg BSA/mg latex)
STIRRING
Type
STIRRING
Details
After stirring for 0.5-1.5 hours at 23-27° C.
Duration
1 (± 0.5) h
ADDITION
Type
ADDITION
Details
was added to the latex mixture
STIRRING
Type
STIRRING
Details
After stirring overnight at 40-45° C.
Duration
8 (± 8) h
WASH
Type
WASH
Details
the microparticles were washed with and
CUSTOM
Type
CUSTOM
Details
was then stored at 2-8° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CCC1(C(=O)NC(=O)NC1=O)C=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08133743B2

Procedure details

Ten percent (w/v) latex microparticles (number of carboxy groups approx. 0.21 mmol/g latex, mean microparticle diameter 0.2 μm, Seradyne Inc., Indianapolis, Ind.) were diluted to one percent (w/v) concentration with 10 mM 2-morpholino-ethanesulfonic acid (MES), pH 5.3 containing 0.09% (w/v) ascorbic acid sodium salt. The desired volume of 1% microparticles was measured out and the microparticles activated by the addition of N-hydroxysulfosuccinimide (sulfo-NHS) followed by the addition of N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC.HCl). Both sulfo-NHS and EDC were added at a ratio of 10 moles of each reagent per mole of carboxylates present on the surface of the microparticles. After stirring for about 1 hour at room temperature, the microparticles were washed, concentrated and resuspended to a concentration of 2% by exchange of buffers into 50 mM 3-morpholinopropanesulfonic acid (MOPS), pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, in a hollow-fiber system. A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA, was added to the resuspended microparticles such that there was 0.2 mg antibody/mL of microparticle solution. The antibody-latex mixture was stirred for about 1 hour at 23-27° C. A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, was then added to the latex mixture (1.125 mg BSA/mg latex). After stirring for 0.5-1.5 hours at 23-27° C., a solution of 11% (w/w) 2-(2-amino-ethoxy)ethanol (AEO) in water adjusted to pH 9 with HCl, was added to the latex mixture. After stirring overnight at 40-45° C., the microparticles were washed with and exchanged into storage buffer (50 mM MOPS, pH 7.4, 0.1% (w/v) BSA, 0.09% sodium azide) to a final concentration of 1% latex microparticles (w/v) which was then stored at 2-8° C. until used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
reagent
Quantity
10 mol
Type
reactant
Reaction Step Four
[Compound]
Name
carboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].O=[C:3]1O[C@H:8]([C@H:10]([CH2:12]O)O)[C:6](O)=[C:4]1O.O[N:15]1[C:19](=[O:20])[CH2:18][CH:17](S(O)(=O)=O)[C:16]1=[O:25].C1C(=O)[N:30](O)[C:28](=[O:29])C1S([O-])(=O)=O.[Na+].[CH2:39](Cl)CCl>O1CCN(CCS(O)(=O)=O)CC1>[CH3:39][CH2:18][C:17]1([C:12]2[CH:10]=[CH:8][CH:6]=[CH:4][CH:3]=2)[C:16](=[O:25])[NH:15][C:19](=[O:20])[NH:30][C:28]1=[O:29] |f:0.1,3.4,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C(CC1=O)S(=O)(=O)O)=O
Step Three
Name
N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl
Name
reagent
Quantity
10 mol
Type
reactant
Smiles
Name
carboxylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCN(CC1)CCS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for about 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the microparticles were washed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
containing 0.09% (w/v) of ascorbic acid sodium salt
ADDITION
Type
ADDITION
Details
A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA
ADDITION
Type
ADDITION
Details
was added to the resuspended microparticles such that there
STIRRING
Type
STIRRING
Details
The antibody-latex mixture was stirred for about 1 hour at 23-27° C
Duration
1 h
ADDITION
Type
ADDITION
Details
A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt
ADDITION
Type
ADDITION
Details
was then added to the latex mixture (1.125 mg BSA/mg latex)
STIRRING
Type
STIRRING
Details
After stirring for 0.5-1.5 hours at 23-27° C.
Duration
1 (± 0.5) h
ADDITION
Type
ADDITION
Details
was added to the latex mixture
STIRRING
Type
STIRRING
Details
After stirring overnight at 40-45° C.
Duration
8 (± 8) h
WASH
Type
WASH
Details
the microparticles were washed with and
CUSTOM
Type
CUSTOM
Details
was then stored at 2-8° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CCC1(C(=O)NC(=O)NC1=O)C=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.